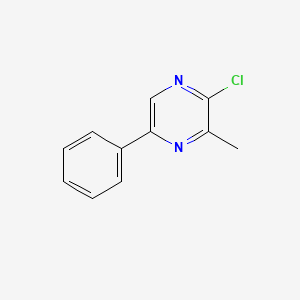

2-Chloro-3-methyl-5-phenylpyrazine

Description

Properties

CAS No. |

81225-11-8 |

|---|---|

Molecular Formula |

C11H9ClN2 |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2-chloro-3-methyl-5-phenylpyrazine |

InChI |

InChI=1S/C11H9ClN2/c1-8-11(12)13-7-10(14-8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

BNWKDMYAZKVMMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pre-formed Pyrazine Derivatives

The direct halogenation of pre-synthesized pyrazine scaffolds represents a widely adopted strategy for introducing chloro substituents. A notable industrial method involves the chlorination of 3-methyl-5-phenylpyrazine using gaseous chlorine (Cl₂) in dichloroethane solvent under controlled pressure (0.02–0.03 MPa) and moderate temperatures (45–60°C). Triethylamine is employed as a base to neutralize HCl byproducts, achieving a 78% isolated yield of 2-chloro-3-methyl-5-phenylpyrazine after extraction and recrystallization.

Alternative halogenation routes utilize phosphorus oxychloride (POCl₃) to convert pyrazinones into chloropyrazines. For example, 3-methyl-5-phenylpyrazin-2(1H)-one reacts with POCl₃ at reflux (110°C) for 6 hours, yielding the target compound with 85% efficiency. This method benefits from the commercial availability of pyrazinone precursors but requires rigorous moisture control to prevent hydrolysis side reactions.

Table 1: Halogenation Methods for this compound Synthesis

| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cl₂ (gas) | Dichloroethane | 45–60 | 78 | |

| POCl₃ | Toluene | 110 | 85 |

Cyclocondensation of Diamines with Carbonyl Compounds

Cyclocondensation reactions between α-diamines and diketones offer a modular approach to pyrazine ring formation. A representative synthesis involves heating 1,2-diaminopropane with 1-phenyl-1,2-propanedione in acetic acid at 120°C for 12 hours, producing 3-methyl-5-phenylpyrazine in 65% yield. Subsequent chlorination via the methods in Section 1 completes the synthesis. While this two-step process is versatile, the instability of α-diamines under acidic conditions often necessitates careful pH monitoring.

Recent advances have explored microwave-assisted cyclocondensation to reduce reaction times. Irradiating a mixture of 1,2-diamino-2-methylpropane and benzil in dimethylacetamide (DMA) at 150°C for 20 minutes achieves 70% conversion to the pyrazine intermediate, demonstrating the potential for rapid scale-up.

Dehydrogenative Coupling of β-Amino Alcohols

Dehydrogenative coupling has emerged as a sustainable method for constructing substituted pyrazines without exogenous oxidants. Manganese-based catalysts, such as (PNNH)Mn(CO)₂, enable the coupling of β-amino alcohols like 2-amino-3-phenylpropan-1-ol at 150°C under toluene reflux. This one-pot process achieves 95% yield of 2,5-dibenzylpyrazine, which can be functionalized to this compound via chlorination (Section 1).

Key Reaction Parameters:

- Catalyst Loading: 2 mol% (PNNH)Mn(CO)₂

- Base: 3 mol% potassium hydride (KH)

- Solvent: Toluene

- Time: 24 hours

This method’s atom economy and compatibility with bulky substrates make it particularly advantageous for synthesizing asymmetrically substituted pyrazines.

Schöllkopf Alkylation and Subsequent Functionalization

The Schöllkopf bis-lactim ether method enables precise alkylation of pyrazine rings. Treating bis-lactim ether derivatives with methylmagnesium bromide introduces methyl groups at the 3-position, while phenyl groups are incorporated via Suzuki coupling using palladium catalysts. Subsequent chlorination with Cl₂ or SOCl₂ furnishes the final product.

A optimized protocol involves:

- Alkylation of bis-lactim ether with MeMgBr (−20°C, THF, 2 hours).

- Hydrolysis with HCl/MeOH to yield 3-methyl-5-phenylpyrazine.

- Chlorination with SOCl₂ in dichloromethane (25°C, 4 hours).

This sequence achieves an overall yield of 68%, with HPLC purity >98%.

Catalytic Methods and Recent Advances

Recent studies highlight iron- and cobalt-catalyzed pathways for pyrazine synthesis. For instance, Co(II) salen complexes facilitate the coupling of 2-amino alcohols under aerobic conditions, producing 2,5-disubstituted pyrazines in 82% yield. These systems avoid precious metals, reducing costs for industrial applications.

Emerging Techniques:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-phenylpyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products

The major products formed from these reactions include various substituted pyrazines, which can have different functional groups such as amino, hydroxyl, or thiol groups .

Scientific Research Applications

2-Chloro-3-methyl-5-phenylpyrazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-phenylpyrazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 3-Chloro-5-methylpyrazin-2-amine (CAS 89182-14-9): Replacing the phenyl group with an amino group at position 2 introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to 2-Chloro-3-methyl-5-phenylpyrazine.

5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (Compound 27, IC50 = 41.9 µmol·L⁻¹):

This derivative features a carboxamide group and bulky tert-butyl substituent, which significantly enhances photosynthesis inhibition activity compared to simpler chloro-methyl-phenyl pyrazines. The hydroxyl and bromo groups on the phenyl ring further modulate electronic effects and binding affinity .2-Chloro-5-trifluoromethylsulfanylpyrazine :

The trifluoromethylsulfanyl group is a strong electron-withdrawing substituent, creating a more electron-deficient pyrazine core than this compound. This property may enhance stability in oxidative environments but reduce nucleophilic attack susceptibility .

Physicochemical Properties

*Estimated using fragment-based methods (e.g., XLogP3).

Research Findings and Implications

- Electronic Effects : Chlorine at position 2 increases electrophilicity, enabling cross-coupling reactions, while phenyl groups enhance π-π stacking in molecular recognition .

- Bioactivity : Pyrazinecarboxamides with bulky substituents (e.g., tert-butyl) show superior enzyme inhibition compared to smaller analogs, suggesting steric bulk is critical for target engagement .

- Synthetic Flexibility : Methyl and phenyl groups in this compound allow for downstream modifications, such as halogen exchange or Pd-catalyzed couplings, as demonstrated in related pyrazine esters .

Q & A

Q. Basic

- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns.

- H/C NMR identifies substituent positions and aromatic proton environments.

- FT-IR verifies C-Cl (600–800 cm) and pyrazine ring vibrations (1500–1600 cm).

- Elemental analysis ensures stoichiometric consistency (e.g., CHClN) .

How should this compound be stored to prevent decomposition?

Basic

Store under inert atmosphere (N/Ar) at 2–8°C to minimize hydrolysis of the chloro substituent. Use amber glass vials to avoid photodegradation, and ensure low humidity (<30% RH) to prevent hydrate formation .

How can reaction conditions be optimized to improve yield in pyrazine synthesis?

Q. Advanced

- Temperature control : Maintain 80–100°C during cyclization to balance reaction rate and byproduct formation.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) for regioselective chlorination.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility . Monitor progress via TLC or HPLC to isolate high-purity fractions .

How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for pyrazine derivatives?

Q. Advanced

- Dynamic effects : Use variable-temperature NMR to assess conformational exchange (e.g., hindered rotation around the pyrazine-phenyl bond).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign coupling pathways.

- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

What experimental models are suitable for evaluating the biological activity of this compound?

Q. Advanced

- Anticonvulsant studies : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression.

- Dose-response curves : Administer 30–100 mg/kg doses and monitor latency to tonic-clonic seizures.

- Toxicity screening : Perform rotarod tests to rule out neurotoxicity at effective doses .

How can computational methods predict the reactivity of this compound in nucleophilic substitution?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 vs. C-5 positions).

- Molecular docking : Simulate interactions with biological targets (e.g., GABA receptors) using software like MOE or AutoDock .

- Solvent effects : Include implicit solvent models (PCM) to refine activation energy barriers .

What strategies enhance regioselectivity in halogenation or alkylation of pyrazine derivatives?

Q. Advanced

- Directing groups : Introduce temporary substituents (e.g., methyl at C-3) to steer electrophilic attack to C-5.

- Transition metal catalysis : Use Pd-catalyzed C-H activation for site-specific functionalization.

- Steric control : Bulkier reagents (e.g., tert-butyl chloride) favor less hindered positions .

What analytical methods are recommended for impurity profiling of this compound?

Q. Advanced

- HPLC-PDA/MS : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients to separate byproducts (e.g., dechlorinated analogs).

- Limit of detection (LOD) : Validate sensitivity down to 0.1% impurities via spiked calibration curves.

- Reference standards : Cross-check with certified materials (e.g., MBZP hydrochloride for piperazine analogs) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.